molecular formula C10H12N2O4S B1581822 N-((4-(Acetylamino)phenyl)sulphonyl)acetamide CAS No. 5626-90-4

N-((4-(Acetylamino)phenyl)sulphonyl)acetamide

Cat. No. B1581822
CAS RN: 5626-90-4
M. Wt: 256.28 g/mol
InChI Key: YTJJPFRVBNFIBN-UHFFFAOYSA-N
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Description

“N-((4-(Acetylamino)phenyl)sulphonyl)acetamide” is a chemical compound with the linear formula C22H22N4O6S2 . It has a molecular weight of 502.572 .


Molecular Structure Analysis

The molecular structure of “N-((4-(Acetylamino)phenyl)sulphonyl)acetamide” is represented by the linear formula C22H22N4O6S2 . This suggests that the compound contains 22 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms.


Physical And Chemical Properties Analysis

The compound “N-((4-(Acetylamino)phenyl)sulphonyl)acetamide” has a molecular weight of 256.27800 and a density of 1.372g/cm3 . Unfortunately, information on its boiling point, melting point, and flash point is not available .

Scientific Research Applications

Conformational Study

  • Theoretical Study : The potential energy surfaces and conformational preferences of N-((4-(Acetylamino)phenyl)sulphonyl)acetamide were explored using DFT calculations, revealing insights into its molecular structure and geometry changes when converted to azanion (Stamboliyska, Popova, & Velcheva, 2008).

Synthesis and Structural Analysis

  • Microwave-Assisted Synthesis : A study reported the synthesis and structural elucidation of derivatives of N-((4-(Acetylamino)phenyl)sulphonyl)acetamide, demonstrating their antimicrobial activity against specific bacterial strains and fungal species (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

Biological Interactions and Pharmacological Studies

  • Electronic and Biological Interactions : The structural, electronic, and biological properties of N-((4-(Acetylamino)phenyl)sulphonyl)acetamide were investigated, including molecular docking studies to explore fungal and cancer activities of the compound (Bharathy et al., 2021).
  • Antimalarial Sulfonamides : Research on sulfonamide derivatives, including N-((4-(Acetylamino)phenyl)sulphonyl)acetamide, explored their antimalarial activity and ADMET properties, highlighting their potential as COVID-19 drugs (Fahim & Ismael, 2021).

Additional Applications and Studies

  • Synthesis and Characterization of Derivatives : Various derivatives of N-((4-(Acetylamino)phenyl)sulphonyl)acetamide were synthesized, characterized, and evaluated for their antimicrobial properties (Lahtinen et al., 2014).
  • Complex Formation and Antibacterial Activity : The complex formation of N-((4-(Acetylamino)phenyl)sulphonyl)acetamide with copper(II) was studied, revealing moderate growth inhibition of several bacteria (Obaleye, Caira, & Tella, 2008).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s important to handle it with care and use appropriate safety measures.

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJJPFRVBNFIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204810
Record name N-((4-(Acetylamino)phenyl)sulphonyl)acetamide
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Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(Acetylamino)phenyl)sulphonyl)acetamide

CAS RN

5626-90-4
Record name N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide
Source CAS Common Chemistry
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Record name N-((4-(Acetylamino)phenyl)sulfonyl)acetamide
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Record name N-((4-(Acetylamino)phenyl)sulphonyl)acetamide
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Record name N-[[4-(acetylamino)phenyl]sulphonyl]acetamide
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Record name N-((4-(ACETYLAMINO)PHENYL)SULFONYL)ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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